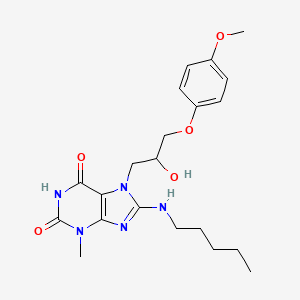

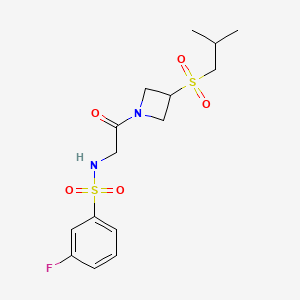

![molecular formula C20H23NO5S2 B2511151 Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 895448-34-7](/img/structure/B2511151.png)

Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" is a derivative of tetrahydrobenzo[b]thiophene, which is a scaffold found in various chemical compounds with potential pharmaceutical applications. The structure of this compound suggests that it may have been synthesized for the purpose of studying its chemical properties or for the development of new pharmaceuticals.

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b]thiophene derivatives has been reported in the literature. For instance, a novel efficient synthesis of 3-hetaryl-4,5,6,7-tetrahydrobenzo[b]thiophenes was achieved through the cyclocondensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various amines or hydrazides in the presence of polyphosphoric acid . Although the specific synthesis of "Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of tetrahydrobenzo[b]thiophene derivatives can be characterized using various spectroscopic techniques. For example, the structural and conformational properties of certain thiourea derivatives were determined by X-ray single crystal diffraction, and their vibrational spectral characteristics were studied by FT-IR and Raman spectroscopy, supported by quantum chemical calculations . These techniques could be used to analyze the molecular structure of "Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" as well.

Chemical Reactions Analysis

The reactivity of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate, a related compound, towards various chemical reagents has been studied, leading to the synthesis of various fused thiophene derivatives with potential pharmaceutical uses . This suggests that the "Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" could also undergo a range of chemical reactions, potentially leading to the creation of new compounds with interesting properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" are not provided in the papers, related compounds have been characterized by techniques such as FT-IR, Raman spectroscopy, NMR, mass spectrometry, and elemental analyses . These methods can provide valuable information about the physical state, stability, solubility, and reactivity of the compound .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is part of a broader class of compounds involved in various synthesis processes and chemical studies. One notable application includes its involvement in the synthesis of alkyl 2-aminobenzo[b]thiophene-3-carboxylates through dehydrogenation reactions. This method provides an efficient way to generate these compounds from cyclohexanones, alkyl cyanoacetates, and sulfur under specific conditions, offering good to excellent yields (Adib et al., 2014).

Application in Dye Synthesis

Additionally, derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, similar in structure to the compound , have been utilized in the synthesis of azo dyes. These compounds were synthesized by reacting cyclohexanone and sulfur with malononitrile and ethyl cyanoacetate, respectively, followed by diazotization and coupling to produce azo dyes. The resultant dyes demonstrated good coloration and fastness properties on polyester, indicating potential applications in the textile industry (Sabnis & Rangnekar, 1989).

Pharmacological Research

In the realm of pharmacological research, compounds structurally related to methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated for their potential as adenosine A1 receptor allosteric enhancers. This research highlighted the synthesis and evaluation of various 2-aminothiophene derivatives, underscoring the structural-activity relationships critical for enhancing A1 adenosine receptor function. Some derivatives demonstrated greater potency and efficacy than established benchmarks, suggesting their utility in developing novel therapeutics (Nikolakopoulos et al., 2006).

Environmental and Material Science Applications

Beyond pharmacology, thiophene derivatives have found applications in environmental science and material engineering. For instance, thiophene-based metal-organic frameworks (MOFs) constructed using similar compounds have demonstrated efficiency as luminescent sensory materials. These MOFs are highly selective and sensitive to environmental contaminants like Hg(II), Cu(II), and Cr(VI), showcasing their potential for recyclable detection of these hazardous substances. Furthermore, they have shown promise in trapping 2,4-dichlorophenol from waste solutions, illustrating their applicability in environmental cleanup and monitoring efforts (Zhao et al., 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[3-(4-methylphenyl)sulfonylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5S2/c1-13-7-9-14(10-8-13)28(24,25)12-11-17(22)21-19-18(20(23)26-2)15-5-3-4-6-16(15)27-19/h7-10H,3-6,11-12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTYEZVBZQLKHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

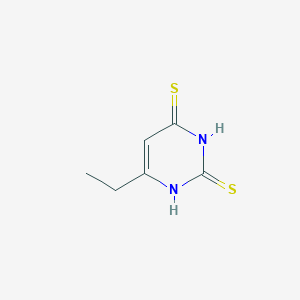

![(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2511068.png)

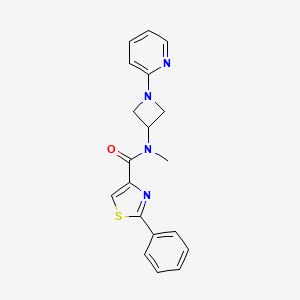

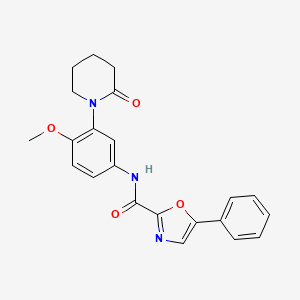

![3-benzyl-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2511070.png)

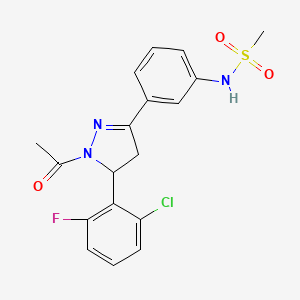

![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2511071.png)

![2-(Furan-2-yl)-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511075.png)

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2511078.png)

![8-(4-Chlorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2511084.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511088.png)

![2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2511090.png)